molecular formula C10H12Cl2FN B1459489 3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride CAS No. 1803600-84-1

3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride

Cat. No.: B1459489
CAS No.: 1803600-84-1
M. Wt: 236.11 g/mol
InChI Key: FMNPEVNALHJREB-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride features a five-membered pyrrolidine ring substituted at the 3-position with both a 2-chlorophenyl group and a fluorine atom (Figure 1). The molecular formula is $$ \text{C}{10}\text{H}{11}\text{ClFN} \cdot \text{HCl} $$, yielding a molecular weight of 236.11 g/mol. The stereochemistry at the 3-position is critical, as the fluorine and chlorophenyl groups occupy adjacent positions on the pyrrolidine ring, inducing steric and electronic effects.

The pyrrolidine ring adopts a puckered conformation to minimize steric strain, with the fluorine atom participating in hyperconjugative interactions ($$ n{\text{N}} \rightarrow \sigma^*{\text{C-F}} $$) that stabilize specific conformers. X-ray crystallography of analogous fluoropyrrolidines reveals a preference for cis arrangements between the fluorine and nitrogen atoms in protonated forms, driven by electrostatic gauche effects and potential hydrogen bonding.

Table 1: Key structural parameters

Parameter Value/Description Source
Molecular formula $$ \text{C}{10}\text{H}{11}\text{ClFN} \cdot \text{HCl} $$
Molecular weight 236.11 g/mol
Stereochemistry Racemic mixture (unresolved)
Dominant conformer Cis F/N arrangement

Properties

IUPAC Name

3-(2-chlorophenyl)-3-fluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-9-4-2-1-3-8(9)10(12)5-6-13-7-10;/h1-4,13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNPEVNALHJREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=C2Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride is a pyrrolidine derivative characterized by a chlorophenyl group and a fluorine atom. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in inhibiting specific biological targets related to various diseases.

The compound's molecular formula is C4H9ClFNC_4H_9ClFN, with a molecular weight of approximately 125.57 g/mol. Its structure includes a five-membered pyrrolidine ring, which is common among various pharmaceutical agents, enhancing its reactivity and biological activity due to the presence of halogen substituents.

PropertyValue
CAS Number 136725-55-8
Chemical Formula C₄H₉ClFN
Molecular Weight 125.57 g/mol
Purity ≥98%
Melting Point 179-186 °C
Optical Rotation -8.64° (c = 1, methanol)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the reaction of 2-chlorobenzaldehyde with an appropriate amine to form an imine, which is then reduced to yield the pyrrolidine structure. Subsequent fluorination can be achieved using reagents like Selectfluor under controlled conditions to ensure selective substitution at the desired position on the pyrrolidine ring.

The biological activity of this compound is primarily linked to its ability to act as an inhibitor for specific enzymes and receptors. Notably, it has been studied for its potential to inhibit complement factor D, which plays a critical role in the complement system implicated in various inflammatory diseases. The mechanism generally involves binding to the active site of the enzyme or receptor, thereby blocking its activity.

Pharmacological Applications

Research indicates that compounds similar to this compound have applications in treating conditions associated with excessive complement activation. These include autoimmune diseases and certain types of cancer where complement factors contribute to disease progression . Additionally, structural modifications of this compound have been explored to enhance its pharmacokinetic properties and selectivity towards specific biological targets.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on complement factor D, leading to reduced inflammation in animal models of autoimmune diseases.
  • Dopaminergic Activity : Another study explored the dopaminergic properties of similar pyrrolidine derivatives, showing that modifications could lead to enhanced selectivity for dopamine receptors, potentially offering therapeutic benefits in treating neurological disorders .
  • Fluorinated Drug Development : The incorporation of fluorine in drug design has been shown to improve metabolic stability and binding affinity to target proteins. This characteristic is crucial for developing effective therapies with fewer side effects .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Antiparasitic Agents

Research has indicated that derivatives of 3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride can serve as potential inhibitors for Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively. These derivatives are designed to interact with specific biological pathways, providing a targeted approach to treatment .

1.2. Dipeptidyl Peptidase IV Inhibitors

The compound has been utilized as a building block for synthesizing fluorinated pyrrolidine derivatives that act as potential inhibitors for dipeptidyl peptidase IV (DPP-IV). DPP-IV inhibitors are crucial in the management of type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels .

1.3. Aurora Kinase Inhibitors

The (R)-(−)-enantiomer of 3-fluoropyrrolidine hydrochloride has been explored for the synthesis of imidazo[1,2-a]pyrazine derivatives, which may function as aurora kinase inhibitors. Aurora kinases are vital in cell division, making them attractive targets in cancer therapy .

Synthesis of Novel Compounds

2.1. Building Blocks for Drug Discovery

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its secondary amine functionality allows for nucleophilic substitutions, facilitating the creation of diverse molecular scaffolds used in drug discovery .

2.2. Ligands for Metal Complexes

The compound can be employed as a ligand in metal complexes, enhancing their stability and functionality. For instance, cadmium complexes with this pyrrolidine derivative have shown improved properties for applications in ferroelectric materials .

Ferroelectric Materials

3.1. Ferroelectric Properties

Research has demonstrated that cadmium complexes incorporating this compound exhibit enhanced ferroelectric properties, with a Curie temperature significantly higher than non-substituted counterparts. This property is critical for developing materials used in electronic applications such as capacitors and memory devices .

3.2. Ionic Liquids

Ionic liquids derived from this compound have been synthesized, showcasing high oxidation stability and potential applications in energy storage systems like batteries due to their favorable electrochemical properties .

Summary of Key Findings

Application AreaSpecific Use CaseReference
Antiparasitic AgentsInhibitors for Trypanosoma species
Dipeptidyl Peptidase IV InhibitorsEnhancing insulin secretion
Aurora Kinase InhibitorsCancer therapy development
Building Blocks for Drug DiscoverySynthesis of diverse pharmaceuticals
Ferroelectric MaterialsEnhanced properties in electronic applications
Ionic LiquidsEnergy storage systems

Comparison with Similar Compounds

Physicochemical and Pharmacological Implications

  • Bioactivity : Fluorine’s electronegativity may improve binding to serotonin or dopamine receptors, as seen in related pyrrolidine derivatives .
  • Stability : Hydrochloride salts generally improve shelf-life, but the target compound’s discontinuation suggests instability under specific storage or synthesis conditions .

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key stages:

Detailed Preparation Steps

Step Reaction Description Reagents/Conditions Notes
1 Formation of imine intermediate 2-Chlorobenzaldehyde + suitable amine Typically carried out in anhydrous solvent at room temperature
2 Reduction to pyrrolidine derivative Reducing agent (e.g., NaBH4 or catalytic hydrogenation) Yields 3-(2-chlorophenyl)pyrrolidine
3 Selective fluorination at 3-position Selectfluor or equivalent fluorinating agent Fluorination under mild conditions to avoid overreaction
4 Hydrochloride salt formation Treatment with HCl gas or HCl in solvent Enhances compound stability and solubility

Fluorination Techniques and Selectivity

Selective fluorination of tertiary carbon centers in pyrrolidines is challenging due to potential side reactions and stereochemical complexity. Recent advances in enantioselective fluorination using iodine(III)-based catalysts have demonstrated high enantioselectivity (up to 96% ee) and good yields for related fluorinated heterocycles, indicating potential applicability for this compound's synthesis. Such catalytic systems often employ chiral ligands derived from 1-naphthyllactic acid and enable precise control of the fluorine stereocenter.

Hydrochloride Salt Formation

The final preparation step typically involves converting the free base form of 3-(2-chlorophenyl)-3-fluoropyrrolidine into its hydrochloride salt. This is achieved by bubbling dry HCl gas through a solution of the free base or by adding anhydrous HCl in an appropriate solvent. The hydrochloride salt form offers improved stability, crystallinity, and handling properties, which are advantageous for pharmaceutical applications.

Alternative Synthetic Routes and Considerations

  • Some synthetic routes may involve the use of protected intermediates, such as N-Boc-pyrrolidine derivatives, to facilitate selective functionalization and purification.
  • Halogen exchange reactions using potassium fluoride or cesium fluoride have been reported in related fluorinated heterocyclic compounds, although these routes often involve harsh conditions and lower yields.
  • The use of phase-transfer catalysts and acid scavengers can improve reaction efficiency and reduce corrosion issues during fluorination steps.

Summary Table of Key Preparation Parameters

Parameter Description Typical Conditions/Notes
Starting material 2-Chlorobenzaldehyde Commercially available
Imine formation Condensation with amine Room temperature, anhydrous solvent
Reduction NaBH4 or catalytic hydrogenation Mild reducing conditions
Fluorination agent Selectfluor or iodine(III)-based catalysts Controlled temperature, inert atmosphere
Salt formation HCl gas or HCl in solvent Room temperature, dry conditions
Yield range Moderate to high (50-85%) Depends on fluorination step and purification
Enantioselectivity Up to 96% ee (in related systems) Using chiral iodine(III) catalysts

This synthesis approach integrates classical organic transformations with modern selective fluorination techniques, offering a robust pathway to 3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride. The choice of fluorinating agent and conditions critically influences the yield and stereochemical outcome, which are essential for the compound's potential biological applications.

Q & A

Q. How can researchers optimize the synthesis of 3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride to improve yield and purity?

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .
  • Waste Disposal: Collect halogenated waste separately and neutralize acidic residues with sodium bicarbonate before disposal .
  • Spill Management: Absorb spills with vermiculite or sand, then seal in containers labeled for hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for the fluorination step during synthesis?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare rates of ¹⁸F vs. ¹⁹F incorporation to distinguish radical vs. ionic pathways .
  • Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to evaluate transition states for fluorination at C3 .
  • In Situ Monitoring: Employ ReactIR to track intermediates and validate proposed mechanisms .

Q. What strategies are effective in determining the stereochemical configuration of this compound, and how can conflicting crystallographic data be reconciled?

Methodological Answer:

  • X-Ray Crystallography: Resolve absolute configuration using heavy-atom derivatives (e.g., Se-methionine analogs) .
  • Circular Dichroism (CD): Compare experimental CD spectra with simulated data from TD-DFT to confirm enantiomeric purity .
  • Cross-Validation: Re-examine diffraction data (e.g., R-factor convergence) to address discrepancies in reported structures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride
Reactant of Route 2
3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride

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